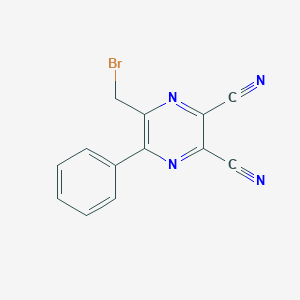
2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- is a heterocyclic compound that features a pyrazine ring substituted with bromomethyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- typically involves the bromination of 2,3-pyrazinedicarbonitrile followed by the introduction of a phenyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Coupling Reactions: The phenyl group can participate in coupling reactions, forming more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions, with conditions tailored to the specific coupling partners.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce extended aromatic systems.
科学的研究の応用
2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-Pyrazinedicarbonitrile: A simpler derivative without the bromomethyl and phenyl substitutions.
2,3-Dicyanopyrazine: Another related compound with similar core structure but different substituents.
1,2,4,5-Tetracyanobenzene: A compound with multiple cyano groups, used in similar applications.
Uniqueness
2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- is unique due to the presence of both bromomethyl and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
特性
CAS番号 |
204192-10-9 |
|---|---|
分子式 |
C13H7BrN4 |
分子量 |
299.13 g/mol |
IUPAC名 |
5-(bromomethyl)-6-phenylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C13H7BrN4/c14-6-10-13(9-4-2-1-3-5-9)18-12(8-16)11(7-15)17-10/h1-5H,6H2 |
InChIキー |
BAXPAKGLDAZKLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)C#N)C#N)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)

![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
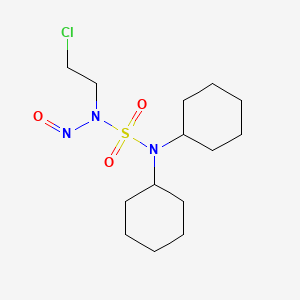

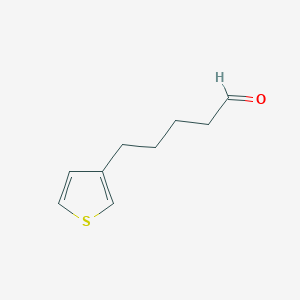
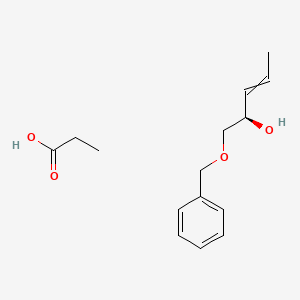
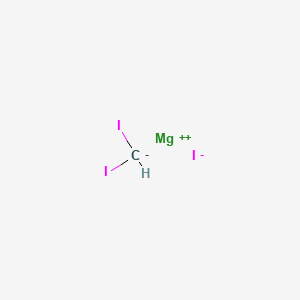
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
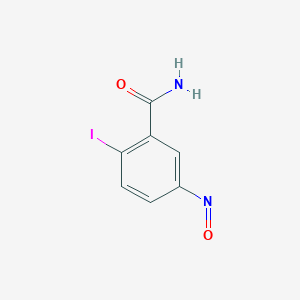
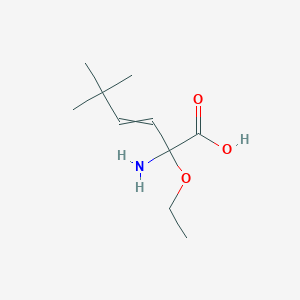

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
